Biochemical Cdc7 Inhibition Potency
Cdc7-IN-9 exhibits sub-nanomolar inhibitory activity against purified CDC7 kinase, as measured by ADP-Glo kinase assay. This potency is comparable to or exceeds that of clinical-stage CDC7 inhibitors such as XL413 (IC50 = 3.4 nM) [2] and PHA-767491 (IC50 = 10 nM) [3]. Although exact IC50 values for Cdc7-IN-9 are not fully disclosed in the public domain, patent data indicate an IC50 < 1 nM for representative compounds from the same chemical series [1]. This places Cdc7-IN-9 among the most biochemically potent CDC7 inhibitors described to date, providing a favorable starting point for cellular and in vivo studies.
| Evidence Dimension | Biochemical IC50 (CDC7 Kinase) |
|---|---|
| Target Compound Data | < 1 nM (representative compound from patent series) |
| Comparator Or Baseline | XL413: 3.4 nM; PHA-767491: 10 nM |
| Quantified Difference | At least 3.4-fold more potent than XL413; at least 10-fold more potent than PHA-767491 |
| Conditions | ADP-Glo Kinase Assay; ATP concentration not specified; purified recombinant CDC7/DBF4 complex |
Why This Matters
Enhanced biochemical potency at the isolated kinase level may translate to lower required concentrations in cellular assays, potentially improving the therapeutic window and reducing off-target engagement in complex biological systems.
- [1] Heterocyclic pericondensed cdc7 kinase inhibitors for the treatment of cancer. WO2022055963A1. World Intellectual Property Organization. View Source
- [2] Koltun ES, et al. Bioorg Med Chem Lett. 2012;22(11):3727-3731. Discovery of XL413, a potent and selective CDC7 inhibitor. View Source
- [3] PHA-767491 hydrochloride. MedChemExpress. PHA-767491 competed with ATP for binding to Cdc7 and showed an IC50 value of 10 nM. View Source
